but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide
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Overview
Description
But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a but-2-enedioic acid moiety and a substituted phenylformamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide typically involves multiple steps. The process begins with the preparation of the but-2-enedioic acid component, which can be synthesized through the oxidation of butene. The phenylformamide group is then introduced through a series of substitution reactions, often involving the use of protecting groups to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent production quality. The specific methods used can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological molecules. Its ability to form hydrogen bonds and interact with enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s ability to form hydrogen bonds and interact with active sites allows it to modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: A stereoisomer of but-2-enedioic acid, known for its use in food and pharmaceutical industries.
Maleic Acid: Another stereoisomer of but-2-enedioic acid, used in the production of resins and coatings.
4-Methoxyphenylpropan-2-ylamine: A related compound with similar structural features, used in the synthesis of pharmaceuticals.
Uniqueness
But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with biological molecules and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUPYZMAPCZGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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